![molecular formula C18H16N4O4S2 B4986116 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide CAS No. 5971-01-7](/img/structure/B4986116.png)
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide, commonly known as ATB-346, is a drug that has been developed to treat pain and inflammation. The drug is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to reduce the side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is metabolized in the body to release its active form, which then acts on the target site.
Mécanisme D'action
ATB-346 works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. Unlike traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides, ATB-346 selectively targets COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
ATB-346 has been found to have a number of biochemical and physiological effects. Studies have shown that ATB-346 reduces the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the production of anti-inflammatory cytokines, such as IL-10. Additionally, ATB-346 has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ATB-346 in lab experiments is its superior safety profile compared to traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides. ATB-346 does not cause gastrointestinal bleeding and ulcers, which can be a major limitation of using traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides in lab experiments. Additionally, ATB-346 has been found to be effective in reducing pain and inflammation in animal models of arthritis and inflammatory bowel disease, making it a useful tool for studying these conditions.
One limitation of using ATB-346 in lab experiments is its cost, as it is more expensive than traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides. Additionally, ATB-346 may not be suitable for all experimental conditions, as it selectively targets COX-2 and does not inhibit the activity of COX-1.
Orientations Futures
There are several future directions for research on ATB-346. One area of research is the development of new formulations of the drug that can improve its bioavailability and efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of ATB-346 in humans. Finally, there is a need for more studies to investigate the potential therapeutic effects of ATB-346 on other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease.
Méthodes De Synthèse
ATB-346 is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 4-aminobenzenesulfonyl chloride with N-acetylanthranilic acid to form the intermediate compound, which is then reacted with thioamide to form the final product, ATB-346.
Applications De Recherche Scientifique
ATB-346 has been extensively studied for its potential therapeutic effects on pain and inflammation. Scientific research has shown that ATB-346 has a superior safety profile compared to traditional 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamides, as it does not cause gastrointestinal bleeding and ulcers. Additionally, ATB-346 has been found to be effective in reducing pain and inflammation in animal models of arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)20-14-5-7-16(8-6-14)28(25,26)22-15-4-2-3-13(11-15)17(24)21-18-19-9-10-27-18/h2-11,22H,1H3,(H,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZPYOONBRADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367267 |
Source
|
Record name | STK156324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide | |
CAS RN |
5971-01-7 |
Source
|
Record name | STK156324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.